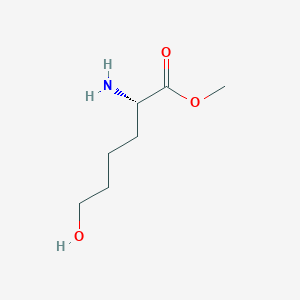
4-(4-Methoxyphenyl)-3-nitropyridine
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine typically involves the nitration of 4-(4-Methoxyphenyl)pyridine. One common method includes the following steps:
Starting Material: 4-(4-Methoxyphenyl)pyridine.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 0°C to 5°C to control the rate of nitration and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Methoxyphenyl)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials and as a precursor for functionalized polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-3-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxyphenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
4-(4-Methoxyphenyl)-3-nitropyridine is unique due to the combination of the nitro group and the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |
Clé InChI |
RJFIBAKUXWMYHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine](/img/structure/B8500040.png)










![1-{[(Benzyloxy)(formyl)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8500121.png)


